molecular formula C10H9F3O3 B3097409 3-Ethoxy-5-(trifluoromethyl)benzoic acid CAS No. 1310416-50-2

3-Ethoxy-5-(trifluoromethyl)benzoic acid

Cat. No. B3097409
CAS RN: 1310416-50-2
M. Wt: 234.17 g/mol
InChI Key: AHUOFGHTONARKM-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative . It has gained attention due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of 3-Ethoxy-5-(trifluoromethyl)benzoic acid is C10H9F3O3, and its molecular weight is 234.17 g/mol . The InChI code is 1S/C10H9F3O3/c1-2-16-8-4-6 (9 (14)15)3-7 (5-8)10 (11,12)13/h3-5H,2H2,1H3, (H,14,15) .


Chemical Reactions Analysis

3-Ethoxy-5-(trifluoromethyl)benzoic acid is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and rhodium-catalyzed addition reactions .


Physical And Chemical Properties Analysis

3-Ethoxy-5-(trifluoromethyl)benzoic acid is slightly soluble in water . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. The process involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base .

Aerobic Oxidative Cross-Coupling

3-Ethoxy-5-(trifluoromethyl)benzoic acid is also involved in aerobic oxidative cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together with the aid of an oxidant .

Rhodium-Catalyzed Addition Reactions

This compound is used in rhodium-catalyzed addition reactions . These reactions involve the addition of two or more molecules to form a larger one, with rhodium serving as the catalyst .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The excellent lipophilicity and binding affinity provided by the fluorinated substituents make this compound useful in the synthesis of active pharmaceutical ingredients (APIs) .

Bradykinin B1 Receptor Antagonists

The synthesis and structure-activity relationship (SAR) of two series of bradykinin B1 receptor antagonists involve this compound . Bradykinin B1 receptors play a crucial role in inflammatory responses, and their antagonists can help in the treatment of various inflammatory diseases .

Fluorinated Drug Development

The presence of fluorine atoms in this compound can be leveraged in the development of fluorinated drugs. Fluorine atoms can enhance the drug’s metabolic stability, bioavailability, and membrane permeability, making this compound a valuable resource in medicinal chemistry .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment/face protection and adequate ventilation .

Future Directions

3-Ethoxy-5-(trifluoromethyl)benzoic acid has potential applications in various fields of research and industry. Its unique properties make it a valuable building block in organic synthesis .

properties

IUPAC Name

3-ethoxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-16-8-4-6(9(14)15)3-7(5-8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUOFGHTONARKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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